({2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl}(phenyl)sulfamoyl)dimethylamine
Overview
Description
N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide is a complex organic compound with a unique structure that includes a piperazine ring substituted with a fluorophenyl group, an oxoethyl group, and a sulfamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for neurological or psychiatric disorders.
Industry: It is used in the development of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis or receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenylpiperazine derivatives and sulfamide-containing molecules. Examples are:
- 1-(4-fluorophenyl)piperazine
- N-(4-fluorophenyl)-N-methylmethanesulfonamide
- 4-(4-fluorophenyl)-1-piperazinyl-methanesulfonamide .
Uniqueness
N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3S/c1-22(2)29(27,28)25(19-6-4-3-5-7-19)16-20(26)24-14-12-23(13-15-24)18-10-8-17(21)9-11-18/h3-11H,12-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJANVELQGOXWKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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